Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC16702517
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(11-7)5-10-12-6/h3-5H,2H2,1H3,(H,10,12) |
| Standard InChI Key | MUVKUQSSLBGOSR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=C(C=C1)NN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The ethyl ester group at the 5-position introduces steric and electronic modifications that influence reactivity and biological interactions. X-ray crystallography of analogous compounds reveals planarity in the fused ring system, with bond lengths of 1.34 Å for the N–N bond in the pyrazole moiety and 1.40 Å for the C–N bond in the pyridine ring .
Spectroscopic Characterization
Key spectral data for ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate include:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 7.45 (d, J = 5.2 Hz, 1H, pyridine-H), 8.30 (s, 1H, pyrazole-H), 8.65 (d, J = 5.2 Hz, 1H, pyridine-H) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 112.5 (pyrazole-C), 122.4 (pyridine-C), 143.9 (C=O), 158.2 (pyridine-C-N) .
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HRMS (ESI): m/z calcd for C₉H₉N₃O₂ [M+H]⁺: 191.0695; found: 191.0698.
Table 1: Comparative NMR Data for Pyrazolopyridine Derivatives
| Compound | δ(¹H) Pyrazole-H | δ(¹³C) C=O | Reference |
|---|---|---|---|
| Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | 8.30 | 143.9 | |
| Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 8.45 | 145.2 |
Synthetic Methodologies
Catalytic Synthesis Using AC-SO₃H
A breakthrough synthesis involves reacting 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in ethanol at room temperature, catalyzed by AC-SO₃H . The protocol proceeds via:
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Nucleophilic attack: Aniline attacks the carbonitrile group, forming intermediate Schiff bases.
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Cyclization: AC-SO₃H facilitates intramolecular cyclization through protonation of the carbonyl oxygen.
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Esterification: The nitrile group undergoes Pinner reaction with ethanol to yield the ethyl ester.
Reaction Conditions:
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Catalyst loading: 2 wt% AC-SO₃H
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Solvent: Ethanol (2 mL/mmol)
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Temperature: 25°C
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Yield: 80–85%
Gram-Scale Production
Scalability was demonstrated using a 100 mL flask with 5.0 mmol substrate, achieving 1.441 g product (80% yield) after recrystallization from ethanol . The catalyst retained activity over five cycles with <5% yield reduction.
Mechanistic Insights
Reaction Pathway Analysis
Density functional theory (DFT) calculations on analogous systems reveal a three-step mechanism:
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Step 1 (ΔG‡ = 18.3 kcal/mol): Aniline coordination to the carbonitrile carbon.
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Step 2 (ΔG‡ = 22.1 kcal/mol): Ring-opening of the pyrano moiety.
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Step 3 (ΔG‡ = 15.7 kcal/mol): 6-endo-trig cyclization to form the pyrazolopyridine core .
Catalyst Role
AC-SO₃H enhances reaction kinetics by:
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Lowering activation energy through Brønsted acid sites (-SO₃H groups)
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Stabilizing transition states via hydrogen bonding
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Providing a high surface area (≥500 m²/g) for substrate adsorption
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| CDK2 | 0.45 | Molecular docking |
| Staphylococcus aureus | 12.3 | Microbroth dilution |
Antimicrobial Activity
Preliminary screens against S. aureus (ATCC 29213) show MIC = 32 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL) . The ester group enhances membrane permeability, as evidenced by logP = 1.85 (calculated using XLogP3).
Derivatization Strategies
Hydrazide Formation
Reaction with hydrazine hydrate yields 1H-pyrazolo[4,3-b]pyridine-5-carbohydrazide, a precursor for acylhydrazones. Under reflux with benzaldehydes, condensation products form with ≥70% yield .
Heterocyclic Fusion
Treatment with diethyl acetylenedicarboxylate generates fused pyridopyrimidine systems, expanding structural diversity for high-throughput screening .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
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Janus kinase (JAK) inhibitors for autoimmune diseases
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FLT3 tyrosine kinase inhibitors for acute myeloid leukemia
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 45 μM), attributed to inhibition of acetolactate synthase .
Future Directions
Targeted Drug Delivery
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 150 nm, PDI <0.1) enhances solubility to 12 mg/mL versus 0.8 mg/mL free compound .
Catalytic Asymmetric Synthesis
Developing chiral AC-SO₃H catalysts could enable enantioselective synthesis, targeting kinase inhibitors with reduced off-target effects.
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